An In-Depth Technical Guide to 5-Bromo-2-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-2-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
5-Bromo-2-methoxyaniline hydrochloride (CAS Number: 1072945-54-0) is a synthetically versatile aromatic amine that has garnered significant interest within the pharmaceutical and chemical research communities.[1] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and an amino group on a benzene ring, provides a valuable scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutic agents. The hydrochloride salt form of 5-bromo-2-methoxyaniline enhances its stability and handling properties, making it a preferred choice in many synthetic applications.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 5-Bromo-2-methoxyaniline hydrochloride is crucial for its effective utilization in research and development.
| Property | Value |
| CAS Number | 1072945-54-0 |
| Molecular Formula | C₇H₈BrNO·HCl[1] |
| Molecular Weight | 238.51 g/mol [1] |
| Appearance | Typically an off-white to brown crystalline powder |
| Solubility | Slightly soluble in water[2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] |
Synthesis and Mechanistic Insights
The synthesis of 5-Bromo-2-methoxyaniline hydrochloride is typically achieved through a two-step process: the synthesis of the free base, 5-Bromo-2-methoxyaniline, followed by its conversion to the hydrochloride salt.
Synthesis of 5-Bromo-2-methoxyaniline (Free Base)
A common and efficient method for the synthesis of 5-Bromo-2-methoxyaniline involves the reduction of a nitro precursor.[2]
Reaction Scheme:
Caption: Synthetic workflow for 5-Bromo-2-methoxyaniline.
Step-by-Step Protocol:
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Reaction Setup: In a round-bottom flask, a solution of 4-bromo-1-methoxy-2-nitrobenzene is prepared in ethanol.
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Addition of Reducing Agents: To this solution, zinc powder and ammonium chloride are added.
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Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent, such as ethyl acetate, and filtered to remove solid byproducts.
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Isolation: The filtrate is concentrated under reduced pressure to yield 5-Bromo-2-methoxyaniline as a solid.[2]
Formation of the Hydrochloride Salt
The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Step-by-Step Protocol:
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Dissolution: The synthesized 5-Bromo-2-methoxyaniline free base is dissolved in a suitable organic solvent.
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Acidification: A solution of hydrochloric acid (e.g., in ethanol or diethyl ether) is added dropwise to the solution of the free base with stirring.
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Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
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Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under vacuum to yield pure 5-Bromo-2-methoxyaniline hydrochloride.
Analytical Characterization
| Analytical Technique | Expected Observations for 5-Bromo-2-methoxyaniline | Inferences for the Hydrochloride Salt |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methoxy group around 3.8 ppm, and a broad singlet for the amine protons. | The aromatic proton signals will likely shift slightly downfield due to the protonation of the amine. The amine protons will appear as a broader signal, potentially coupled to nitrogen, and may exchange with D₂O. |
| ¹³C NMR | Aromatic carbons in the range of 100-160 ppm, and a methoxy carbon signal around 55 ppm. | Minor shifts in the carbon signals, particularly for the carbon attached to the amino group, are expected upon protonation. |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-O stretching for the methoxy group (around 1250 cm⁻¹), and C-Br stretching (in the fingerprint region). | The N-H stretching bands will shift to lower frequencies and broaden significantly due to the formation of the ammonium salt (N⁺-H). |
| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for bromine (M⁺ and M+2⁺ peaks in approximately a 1:1 ratio). | The mass spectrum will still show the molecular ion of the free base, as the HCl is typically lost during ionization. |
| HPLC | A single major peak indicating the purity of the compound. | HPLC is a suitable technique for assessing the purity of the hydrochloride salt.[2] |
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 5-Bromo-2-methoxyaniline hydrochloride make it a valuable building block in the synthesis of a wide range of biologically active molecules. The aniline functional group serves as a key handle for various chemical transformations, including amide bond formation, N-alkylation, and participation in cross-coupling reactions.
Role as a Pharmaceutical Intermediate
5-Bromo-2-methoxyaniline is utilized as a crucial intermediate in the preparation of multicyclic compounds that have shown potential as inhibitors of various biological targets.[4] The strategic placement of the bromo and methoxy groups allows for regioselective modifications, enabling the synthesis of diverse compound libraries for high-throughput screening.
Synthesis of Bioactive Heterocycles
Aniline derivatives are fundamental starting materials for the synthesis of numerous heterocyclic systems, which form the core of many approved drugs. For instance, substituted anilines can be used in reactions like the Doebner-von Miller reaction to construct quinoline scaffolds.[5]
Caption: Role in the synthesis of bioactive compounds.
Health and Safety Information
As with any chemical reagent, proper handling and safety precautions are paramount when working with 5-Bromo-2-methoxyaniline hydrochloride. The following information is based on data for the free base and related compounds and should be considered for the hydrochloride salt.
| Hazard Category | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | May cause eye irritation. Wear safety glasses with side-shields or goggles. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Avoid breathing dust. |
| Skin Sensitization | May cause an allergic skin reaction. |
First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Immediately wash skin with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
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Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
5-Bromo-2-methoxyaniline hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its well-defined structure and multiple reactive sites offer chemists a reliable starting point for the construction of complex and potentially therapeutic molecules. A thorough understanding of its synthesis, analytical properties, and safe handling procedures is essential for unlocking its full potential in the laboratory. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized intermediates is likely to grow, further solidifying the importance of 5-Bromo-2-methoxyaniline hydrochloride in the development of next-generation pharmaceuticals.
References
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Pharmaffiliates. 5-Bromo-2-methoxyaniline. [Link]
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CP Lab Safety. 5-Bromo-2-methoxyaniline, 5g, Each. [Link]
Sources
- 1. 5-Bromo-2-methoxyaniline hydrochloride | CAS 1072945-54-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 5-BROMO-2-METHOXYANILINE | 6358-77-6 [chemicalbook.com]
- 3. 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
